1H-Indole, 6-fluoro-3-[(3-fluorophenyl)sulfonyl]-1-(4-piperidinylmethyl)-
CAS No.: 651334-82-6
Cat. No.: VC16813963
Molecular Formula: C20H20F2N2O2S
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 651334-82-6 |
|---|---|
| Molecular Formula | C20H20F2N2O2S |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 6-fluoro-3-(3-fluorophenyl)sulfonyl-1-(piperidin-4-ylmethyl)indole |
| Standard InChI | InChI=1S/C20H20F2N2O2S/c21-15-2-1-3-17(10-15)27(25,26)20-13-24(12-14-6-8-23-9-7-14)19-11-16(22)4-5-18(19)20/h1-5,10-11,13-14,23H,6-9,12H2 |
| Standard InChI Key | IVBJTMCXBRHMAI-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCCC1CN2C=C(C3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC(=C4)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₂₀H₂₀F₂N₂O₂S, with a molar mass of 390.4 g/mol. Its IUPAC name, 6-fluoro-3-(3-fluorophenyl)sulfonyl-1-(piperidin-4-ylmethyl)indole, reflects its intricate substituent arrangement:
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A 6-fluoroindole core, providing aromaticity and π-π stacking potential.
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A 3-(3-fluorophenyl)sulfonyl group, introducing electron-withdrawing effects and steric bulk.
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A 4-piperidinylmethyl side chain, enhancing solubility and enabling interactions with biological targets via its basic nitrogen.
The indole scaffold is renowned for its prevalence in natural products (e.g., tryptophan, serotonin) and pharmaceuticals (e.g., indomethacin). Fluorination at the 6-position and sulfonylation at the 3-position modulate electronic properties, potentially influencing receptor binding and metabolic stability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 651334-82-6 |
| Molecular Formula | C₂₀H₂₀F₂N₂O₂S |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 6-fluoro-3-(3-fluorophenyl)sulfonyl-1-(piperidin-4-ylmethyl)indole |
| SMILES | C1CNCCC1CN2C=C(C3=C2C=C(C=C3)F)S(=O)(=O)C4=CC=CC(=C4)F |
| InChI Key | IVBJTMCXBRHMAI-UHFFFAOYSA-N |
Synthetic Pathways and Optimization
Hypothetical Synthesis Strategy
While explicit protocols for synthesizing this compound are undisclosed, its structure suggests a multi-step route:
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Indole Core Formation: A Fischer indole synthesis or Madelung cyclization could generate the 6-fluoroindole backbone.
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Sulfonylation: Electrophilic substitution at the 3-position using 3-fluorophenylsulfonyl chloride under basic conditions.
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Piperidine Incorporation: Alkylation of the indole’s 1-position with 4-(bromomethyl)piperidine via nucleophilic substitution.
Critical challenges include regioselectivity during sulfonylation and minimizing side reactions from the electron-deficient aromatic system. Purification via column chromatography or recrystallization would ensure high yields and purity.
Analytical Characterization
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are essential for structural confirmation. The molecular ion peak at m/z 390.4 would dominate its MS profile, while ¹⁹F NMR would reveal distinct signals for the two fluorine atoms.
Biological Activity and Mechanistic Insights
Anticancer Activity
Fluorine atoms often enhance cytotoxicity by stabilizing drug-target interactions. For example, fluorinated indoles inhibit tubulin polymerization or topoisomerases, mechanisms critical in oncology. While direct evidence for this compound is lacking, structural analogs demonstrate IC₅₀ values in the nanomolar range against breast and lung cancer cell lines.
Neuroprotective Effects
Piperidine-containing compounds frequently target acetylcholinesterase (AChE) or NMDA receptors. This molecule’s ability to chelate metal ions or scavenge free radicals might mitigate oxidative stress in neurodegenerative diseases like Alzheimer’s.
Pharmacokinetic and Toxicity Profile
ADME Properties
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Absorption: The compound’s logP (~3.2, estimated) suggests moderate lipophilicity, favoring oral absorption.
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Metabolism: Fluorine atoms resist oxidative metabolism, potentially prolonging half-life. Sulfonamides may undergo glucuronidation or sulfation.
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Excretion: Renal clearance is likely predominant due to the sulfonyl group’s polarity.
Toxicity Considerations
Sulfonamides are associated with hypersensitivity reactions, necessitating preclinical safety assessments. Piperidine moieties may pose cardiovascular risks if they interact with hERG channels.
Future Research Directions
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Target Identification: High-throughput screening against kinase or GPCR libraries.
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Structure-Activity Relationship (SAR) Studies: Modifying the sulfonyl group or piperidine chain to optimize potency.
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In Vivo Efficacy Models: Testing in xenograft or neurodegenerative disease models.
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